molecular formula C22H16F4N6O2 B12349688 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one

Cat. No.: B12349688
M. Wt: 472.4 g/mol
InChI Key: UTLXMUCAEVECFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. The reactions are typically carried out at room temperature, ensuring mild conditions to achieve high yields .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one involves inhibiting the activity of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one stands out due to its specific structure, which includes a trifluoromethyl group and a phthalazinone moiety. This unique combination contributes to its potent PARP inhibitory activity and its potential use in cancer therapy .

Properties

Molecular Formula

C22H16F4N6O2

Molecular Weight

472.4 g/mol

IUPAC Name

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one

InChI

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9,17H,7-8,10-11H2

InChI Key

UTLXMUCAEVECFN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4)F

Origin of Product

United States

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